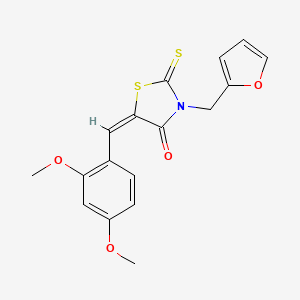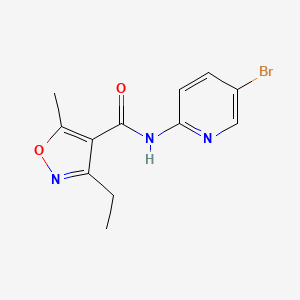
5-(2,4-dimethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one , often involves the Knoevenagel condensation reaction, as well as cyclocondensation reactions involving isothiocyanatosulfonamides with sulfanylacetic acid in the presence of triethylamine at reflux temperature. These methods produce a variety of substituted thiazolidinones with diverse biological activities (Popov-Pergal et al., 2010).
Molecular Structure Analysis
Studies on thiazolidinones, including similar compounds, reveal intricate supramolecular structures characterized by hydrogen bonding, π–π stacking interactions, and other noncovalent interactions contributing to their stability and biological activity. For instance, compounds have been shown to form hydrogen-bonded dimers and chains, with structural analyses indicating wide C-C-C angles at the methine C atom linking the rings, contributing to their reactivity and interaction capabilities (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in a variety of chemical reactions, including addition reactions with thiols, showcasing their versatility as synthetic intermediates. These reactions often result in the formation of cyclic and acyclic adducts, further illustrating the chemical diversity and reactivity of these compounds (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structure, determined by X-ray diffraction, often reveals non-planar geometries and significant intermolecular interactions, indicative of their complex behavior in solid state (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as reactivity towards various reagents, photostability, and electrochemical behavior, are influenced by their molecular structure. The presence of diverse functional groups allows for a broad range of chemical transformations, leading to the synthesis of compounds with varied biological activities. The reaction with nitrile oxides, for example, demonstrates their capacity to form diverse products under different conditions, highlighting their chemical versatility (Kandeel & Youssef, 2001).
科学的研究の応用
Supramolecular Structures and Hydrogen Bonding
Research on compounds closely related to "5-(2,4-dimethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one" has provided insights into their supramolecular structures, highlighting the significance of hydrogen bonding and other intermolecular interactions. These studies have shown that such compounds can form complex sheets, cyclic dimeric units, and chains of rings through N-H...O hydrogen bonds, C-H...pi(arene) hydrogen bonds, and other interactions, contributing to the understanding of molecular assemblies and potential applications in nanotechnology and materials science (Delgado et al., 2005); (Delgado et al., 2006).
Synthesis and Characterization
The synthesis and structural characterization of derivatives of thiazolidine-2,4-diones, including those with similar structural features to the compound of interest, have been extensively studied. These efforts aim to explore the broad spectrum of biological activities these compounds might exhibit, including potential pharmaceutical applications (Popov-Pergal et al., 2010). Such research is crucial for developing new therapeutic agents and understanding the structural basis of their activities.
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of thiazolidinone derivatives. These compounds, including those structurally related to "5-(2,4-dimethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one," have been shown to possess significant antibacterial and antifungal activities. This opens avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and viruses, addressing a critical need in global health (El-Gaby et al., 2009); (Trotsko et al., 2018).
Pharmacological Applications
The pharmacological applications of thiazolidinone derivatives have been extensively explored, including their potential as inhibitors of protein kinases involved in neurological and oncological disorders. The identification of compounds with inhibitory activity against specific protein kinases suggests the potential therapeutic value of these molecules in treating diseases characterized by dysregulated kinase activity (Bourahla et al., 2021).
特性
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMMYMFENMXUBK-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4619287.png)
![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)
![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)

![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)
![N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4619339.png)
![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)
![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)
![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)
![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)
![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4619389.png)
![4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4619391.png)